Cas no 1807027-01-5 (2-Amino-4-fluoro-3-(trifluoromethyl)benzamide)

2-Amino-4-fluoro-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide
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- インチ: 1S/C8H6F4N2O/c9-4-2-1-3(7(14)15)6(13)5(4)8(10,11)12/h1-2H,13H2,(H2,14,15)
- InChIKey: UDPBFNIXCVPYLO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(N)=O)C(=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 69.1
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002181-250mg |
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide |
1807027-01-5 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A015002181-1g |
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide |
1807027-01-5 | 97% | 1g |
1,490.00 USD | 2021-05-31 | |
Alichem | A015002181-500mg |
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide |
1807027-01-5 | 97% | 500mg |
782.40 USD | 2021-05-31 |
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide 関連文献
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Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-Amino-4-fluoro-3-(trifluoromethyl)benzamideに関する追加情報
Recent Advances in the Study of 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide (CAS: 1807027-01-5)
2-Amino-4-fluoro-3-(trifluoromethyl)benzamide, with the CAS number 1807027-01-5, is a fluorinated benzamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is characterized by its unique trifluoromethyl and fluoro substituents, which confer distinct physicochemical properties and potential bioactivity. Recent studies have explored its applications in drug discovery, particularly as a building block for the synthesis of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
One of the key areas of research involving 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and other pathological conditions. The trifluoromethyl group in this compound enhances its binding affinity to kinase active sites, making it a valuable scaffold for the development of potent and selective inhibitors. Recent publications have highlighted its use in the design of inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), both of which are prominent targets in oncology.
In addition to its applications in oncology, 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide has also been investigated for its antimicrobial properties. The presence of fluorine atoms in the molecule is known to improve metabolic stability and membrane permeability, which are crucial factors for antimicrobial activity. Preliminary studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, suggesting its potential as a lead compound for the development of new antibiotics. However, further optimization and in vivo studies are required to fully elucidate its therapeutic potential.
The synthesis and characterization of 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide have also been the focus of recent research. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to improve the yield and purity of this compound. These advancements not only facilitate its large-scale production but also enable the exploration of structural analogs with enhanced bioactivity and reduced toxicity. Computational modeling and structure-activity relationship (SAR) studies have further contributed to understanding the molecular interactions of this compound with biological targets.
Despite the promising findings, challenges remain in the development of 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide-based therapeutics. Issues such as off-target effects, pharmacokinetic properties, and potential toxicity need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate the research findings into clinically viable treatments. The ongoing research on this compound underscores its versatility and potential as a cornerstone in the design of next-generation pharmaceuticals.
In conclusion, 2-Amino-4-fluoro-3-(trifluoromethyl)benzamide (CAS: 1807027-01-5) represents a promising chemical entity with diverse applications in drug discovery and development. Its unique structural features and bioactivity profile make it a valuable tool for researchers aiming to address unmet medical needs. Continued exploration of its pharmacological properties and synthetic pathways will undoubtedly contribute to the advancement of chemical biology and medicinal chemistry.
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